5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid
Description
5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxyl group at position 2 and a 2-fluorobenzyloxy substituent at position 3. This structure combines aromatic hydroxylation with fluorinated benzyl ether substitution, which influences its physicochemical properties, such as acidity (pKa ~2.5–3.0 for the carboxylic acid group), lipophilicity (logP ~2.8–3.2), and metabolic stability.
Properties
Molecular Formula |
C14H11FO4 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11FO4/c15-12-4-2-1-3-9(12)8-19-10-5-6-13(16)11(7-10)14(17)18/h1-7,16H,8H2,(H,17,18) |
InChI Key |
DRHKKDGRGBZIHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=C(C=C2)O)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-((2-Fluorobenzyl)oxy)-2-ketobenzoic acid.
Reduction: Formation of 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxybenzoic acid core can participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.
Comparison with Similar Compounds
Structural Analogues with Halogenated Benzyloxy Groups
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic Acid (CAS 62176-32-3)
- Structural Difference : Chlorine replaces fluorine at the benzyl group.
- Impact : Chlorine’s larger atomic radius and lower electronegativity increase steric bulk and reduce electron withdrawal compared to fluorine. This may lower metabolic stability and alter target selectivity.
- Applications : Used in antimicrobial studies, though its higher molecular weight (MW: 325.16 g/mol) may reduce bioavailability compared to the fluorinated analogue .
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic Acid
- Structural Difference : Fluorine is at position 3 of the benzyl group instead of position 2.
- Impact: Positional isomerism affects electronic distribution and steric interactions.
5-Fluoro-2-hydroxybenzoic Acid (CAS 345-16-4)
- Structural Difference : Lacks the benzyloxy group; fluorine is directly attached to the benzoic acid ring at position 4.
- Impact: Simpler structure with lower molecular weight (156.11 g/mol) and higher solubility in aqueous media.
Analogues with Modified Substituents
5-Amino-2-hydroxybenzoic Acid (Mesalamine)
- Structural Difference: Amino group replaces the benzyloxy substituent.
- Impact: The amino group increases polarity (logP ~0.5–1.0) and susceptibility to oxidative degradation (e.g., Maillard reaction with reducing sugars). Used clinically for inflammatory bowel disease but lacks the fluorinated benzyl group’s targeted binding properties .
4-(3,5-Dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic Acid
- Structural Difference: Benzylamino group replaces benzyloxy; chlorine atoms at positions 3 and 5.
- Impact: The amine functionality introduces hydrogen-bonding capacity, enhancing interactions with enzymes like nNOS-PSD95. However, the dichloro substitution increases molecular weight (MW: 356.17 g/mol) and may reduce blood-brain barrier penetration compared to the fluorinated analogue .
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic Acid
- Structural Difference: Bulky allylamino groups replace the benzyloxy substituent.
- Impact: The allylamino groups enhance heat shock protein (HSP-16.2) induction in C.
Comparative Data Table
| Compound Name | Substituents | Molecular Weight (g/mol) | logP | Key Biological Activity | Metabolic Stability |
|---|---|---|---|---|---|
| 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid | 2-Fluorobenzyloxy, 2-OH, 5-COOH | 290.25 | ~3.0 | COX inhibition (hypothesized) | High (fluorine) |
| 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid | 2-Chlorobenzyloxy, 2-OH, 5-COOH | 325.16 | ~3.5 | Antimicrobial | Moderate |
| 5-Fluoro-2-hydroxybenzoic acid | 5-F, 2-OH, 1-COOH | 156.11 | ~1.2 | Antioxidant, anti-inflammatory | High |
| Mesalamine | 5-NH2, 2-OH, 1-COOH | 153.14 | ~0.8 | IBD treatment | Low (degrades via Maillard) |
| 4-(3,5-Dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic acid | 3,5-Cl, 2-OH, 4-NHCH2, 1-COOH | 356.17 | ~2.5 | nNOS-PSD95 inhibition | Moderate |
Biological Activity
5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid is a compound with significant potential in pharmacology, particularly due to its anti-inflammatory and antimicrobial properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid has the molecular formula C₁₃H₁₁F O₃ and a molecular weight of approximately 234.23 g/mol. The compound features a benzoic acid core modified by a 2-fluorobenzyl ether moiety at the 5-position, along with a hydroxy group that enhances its biological activity.
Research indicates that the biological activity of 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid may be attributed to its ability to modulate specific biochemical pathways:
- Enzyme Inhibition : The hydroxy group enhances its potential as an enzyme inhibitor, which may affect metabolic pathways involved in inflammation and pain response. Studies have shown that related compounds can modulate nitric oxide production in inflammatory models, suggesting therapeutic applications in treating inflammatory diseases.
- Interaction with Biological Targets : Interaction studies suggest that this compound may inhibit enzymes or receptors involved in inflammatory pathways, thereby modulating biochemical responses related to inflammation.
Anti-inflammatory Properties
5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid has demonstrated anti-inflammatory effects in various studies. Its structural similarities to other hydroxybenzoic acid derivatives indicate potential for therapeutic use in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid may also possess similar capabilities.
Comparative Analysis with Similar Compounds
The following table summarizes the structural characteristics and unique features of compounds related to 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid | Amide derivative | Contains dichlorobenzamido group, enhancing reactivity |
| 2-((4-Chlorobenzyl)oxy)benzoic acid | Ether derivative | Features a chlorobenzyl group affecting lipophilicity |
| 5-Fluoro-2-hydroxybenzoic acid | Fluoro-substituted | Lacks the benzyl ether but retains fluorine substitution |
| 4,5-Difluoro-2-hydroxybenzoic acid | Difluoro-substituted | Enhanced reactivity due to multiple fluorine atoms |
| Methyl 5-fluoro-2-hydroxybenzoate | Ester derivative | Contains an ester functional group affecting solubility |
This comparative analysis highlights the unique substitution pattern and functional groups of 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid, which contribute to its distinct chemical properties and biological activities.
Case Studies
Several studies have evaluated the biological activity of compounds similar to 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid:
- Inhibition of Leukemia Cells : Research on related compounds has demonstrated potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests that derivatives of hydroxybenzoic acids may have significant anticancer potential .
- Antimicrobial Efficacy : Studies have shown that compounds with similar structures exhibit strong antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of potential applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
